23-Hydroxylongispinogenin
Overview
Description
23-Hydroxylongispinogenin is a triterpenoid compound with the molecular formula C30H50O4. It is known for its significant biological activities, including anti-cancer and liver protection effects . This compound is derived from natural sources such as Lysimachia heterogenea Klatt, a perennial herb used in traditional Chinese medicine .
Scientific Research Applications
23-Hydroxylongispinogenin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex triterpenoid derivatives.
Biology: The compound is studied for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Research focuses on its anti-cancer properties and liver protection effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Target of Action
23-Hydroxylongispinogenin is a natural product
Mode of Action
It’s known that it’s a triterpenoid , a class of compounds that often interact with cellular membranes and proteins to exert their effects.
Result of Action
This compound has been reported to have significant effects of anti-cancer and liver protection . .
Biochemical Analysis
Cellular Effects
23-Hydroxylongispinogenin has been found to have significant effects on various types of cells. It has been reported to have anti-cancer effects, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 23-Hydroxylongispinogenin involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation and glycosylation reactions under controlled conditions. Specific details on the synthetic routes are often proprietary and vary depending on the research or industrial setup.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like Lysimachia heterogenea Klatt. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 23-Hydroxylongispinogenin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Comparison with Similar Compounds
Longispinogenin: Another triterpenoid with similar structural features but different biological activities.
Saikogenin F: A triterpenoid glycoside with distinct pharmacological properties.
Gymnestrogenin: A related compound with similar hydroxylation patterns but different glycosylation.
Uniqueness: 23-Hydroxylongispinogenin is unique due to its specific hydroxylation at the 23rd position, which contributes to its distinct biological activities, particularly its anti-cancer and liver protection effects .
Properties
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7,20-24,31-34H,8-18H2,1-6H3/t20-,21+,22+,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACGAAXNDKIGSX-FMGQVEPTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268187 | |
Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42483-24-9 | |
Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42483-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,4α,16β)-Olean-12-ene-3,16,23,28-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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